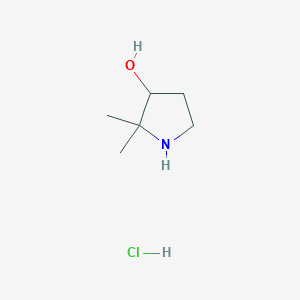

2,2-Dimethyl-3-pyrrolidinol hydrochloride

Description

Properties

IUPAC Name |

2,2-dimethylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6(2)5(8)3-4-7-6;/h5,7-8H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIYKAHQFZMWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,2-Dimethyl-3-pyrrolidinol hydrochloride is a cyclic amine that has garnered attention for its notable biological activities. This compound, characterized by its molecular formula and unique structural features, plays a significant role in various biological assays and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound consists of a pyrrolidine ring with two methyl groups attached to the second carbon and a hydroxyl group at the third carbon. This specific substitution pattern contributes to its chemical reactivity and biological properties. The compound appears as a colorless liquid and is soluble in both water and organic solvents, which enhances its utility in biological studies.

Research indicates that this compound interacts with various molecular targets within biological systems. Preliminary studies suggest that it may influence cellular signaling pathways by acting on specific enzymes or receptors, thereby altering their activity. The exact molecular pathways remain under investigation, but initial findings highlight its potential therapeutic effects in modulating neurotransmission and other physiological processes.

Neuroprotective Effects

One of the most significant areas of research surrounding this compound is its neuroprotective properties. Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases. For instance, it has been observed to reduce cell death in models of Parkinson's disease by modulating mitochondrial function and reducing reactive oxygen species (ROS) production.

Antioxidant Activity

The compound exhibits strong antioxidant activity, which is critical in combating oxidative stress-related disorders. Its ability to scavenge free radicals has been documented in various assays, indicating its potential use as a therapeutic agent in conditions characterized by oxidative damage.

Research Findings and Case Studies

Table 1: Summary of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Neuroprotection | Protects neuronal cells from oxidative stress | |

| Antioxidant Activity | Scavenges free radicals | |

| Modulation of Enzymatic Activity | Influences enzyme activity related to neurotransmission |

A case study involving the administration of this compound in animal models demonstrated significant improvements in cognitive function and memory retention. The compound was found to enhance synaptic plasticity through the modulation of neurotransmitter release and receptor sensitivity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving the cyclization of appropriate precursors. A common approach includes the reaction of 2,2-dimethyl-1,3-diaminopropane with formaldehyde under controlled conditions to yield high purity levels of the final product. The reaction conditions typically require careful monitoring of temperature and pressure to facilitate effective cyclization.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular attributes of 2,2-dimethyl-3-pyrrolidinol hydrochloride and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| This compound* | C₆H₁₄ClNO | ~163.64† | 2,2-dimethyl, 3-hydroxyl, HCl salt | Not available |

| 3,3-Dimethylpyrrolidine hydrochloride | C₆H₁₂ClN | 135.64 | 3,3-dimethyl, HCl salt | 792915-20-9 |

| (R)-2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride | C₁₀H₁₀Cl₂N·HCl | 264.56‡ | 2-(2,3-dichlorophenyl), HCl salt | 2241594-54-5 |

| 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride | C₁₂H₁₅Cl₃N | 280.62 | 2-methyl, 3,4-dichlorobenzyl, HCl salt | 2060008-02-6 |

*Inferred from structural analogs; †Calculated based on formula; ‡Free base MW 228.10 + HCl.

Key Observations :

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit higher water solubility than free bases. For example, bamifylline hydrochloride (a xanthine derivative) showed a calibration range of 5–30 µg/mL in RP-HPLC analysis, indicative of moderate solubility .

- Melting Points: 1-Aminopyrrolidin-2-one hydrochloride (a related compound) has a melting point of 227°C, suggesting that hydrochlorides with polar groups (e.g., hydroxyl or amino) exhibit higher thermal stability .

Analytical and Regulatory Considerations

- Analytical Methods : RP-HPLC and spectrophotometry are standard for quantification. For example, triprolidine hydrochloride was determined spectrophotometrically at 257 nm , while bamifylline hydrochloride used an HPLC method with RSD <2% .

Preparation Methods

Reductive Cyclization of Hydroxybutyronitrile Derivatives

A primary industrially relevant method involves the reductive cyclization of 4-chloro-3-hydroxybutyronitrile or related hydroxybutyronitrile compounds to yield 3-pyrrolidinol derivatives, including 2,2-dimethyl variants. This approach is well-documented in patents and research literature.

- Starting Material: 4-chloro-3-hydroxybutyronitrile, which can be synthesized by reacting epichlorohydrin with cyanating agents such as acetone cyanohydrin, hydrogen cyanide, or potassium cyanide.

- Cyclization: The hydroxybutyronitrile undergoes reductive cyclization in an acidic aqueous medium under hydrogen gas atmosphere.

- Catalysts: Raney nickel is commonly used, with alternatives including palladium on carbon (Pd/C) and rhodium on alumina (Rh/Al2O3).

- Conditions: Typically conducted at room temperature to mild heating, under hydrogen pressures ranging from atmospheric to about 50 psi.

- Isolation: The product is isolated by filtration of catalyst and vacuum distillation under reduced pressure.

Example Data from Patent EP0347818B1 and US4910320A:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Synthesis of 4-chloro-3-hydroxybutyronitrile | Reaction of epichlorohydrin with cyanating agent | High (not specified) | Known literature methods |

| Reductive cyclization | Raney Ni, H2, room temp, 4-12 hrs | 30-70 | Acidic aqueous medium; hydrogen uptake monitored |

| Product isolation | Vacuum distillation (2 mmHg, ~100°C) | Purity >90% | Distillation under reduced pressure to isolate 3-pyrrolidinol |

- The reaction proceeds via hydrogenation of the nitrile and intramolecular cyclization to form the pyrrolidinol ring.

- Acidification (e.g., with hydrochloric acid) facilitates cyclization and product stability.

- The method is adaptable for optically active substrates to yield enantiomerically enriched products.

Alkylation and Reduction Routes via Nitrile Intermediates

An alternative synthetic strategy involves alkylation of nitrile compounds followed by reduction to yield pyrrolidinol derivatives.

- Alkylation of isobutyronitrile with halogenated ethanes (e.g., 1-bromo-2-chloroethane) to give intermediates such as 4-chloro-3-hydroxybutyronitrile derivatives.

- Reduction of the nitrile group using selective hydride reagents like diisobutylaluminum hydride (DIBAL-H) to convert nitriles to aldehydes or alcohols.

- Subsequent cyclization or intramolecular reactions to form the pyrrolidine ring.

- The Coldham group demonstrated the preparation of pyrrolidine intermediates by alkylation followed by DIBAL-H reduction, yielding compounds suitable for further cycloaddition or functionalization.

- This method allows for structural diversity and stereochemical control, important for generating substituted pyrrolidines such as 2,2-dimethyl-3-pyrrolidinol derivatives.

Cyclization via Amino Alcohols and Mannich-Type Reactions

Other synthetic approaches involve the cyclization of amino alcohols or amino ketones under acidic or basic conditions, often following Mannich-type reactions.

- These methods typically start from 1,4-amino alcohols, which upon cyclization yield pyrrolidine rings.

- The Mannich reaction followed by cyclization and reduction provides a route to substituted pyrrolidines.

- Organocatalysis and photoredox catalysis have been explored to improve yields and selectivity.

While these methods are more general for pyrrolidine synthesis, they can be adapted to prepare 2,2-dimethyl-3-pyrrolidinol derivatives by choosing appropriate substrates.

Protection and Functional Group Manipulation for Hydrochloride Salt Formation

To obtain the hydrochloride salt of 2,2-dimethyl-3-pyrrolidinol, protection and deprotection strategies are employed:

- Protection of the pyrrolidinol nitrogen with tert-butyloxycarbonyl (Boc) groups facilitates selective reactions.

- Mesylation and other functional group transformations are performed under inert atmosphere and low temperatures (e.g., 0°C) in solvents like dichloromethane.

- Deprotection and treatment with hydrochloric acid yield the hydrochloride salt of the compound.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc-protection | (Boc)2O, triethylamine, CH2Cl2, 0°C, 2h | ~93 | Protects amine for further steps |

| Mesylation | MsCl, triethylamine, CH2Cl2, 0°C, 2h | High | Activates hydroxyl for substitution |

| Hydrochloride salt formation | Acid treatment, solvent removal | High | Produces stable hydrochloride salt |

This method is useful for isolating pure hydrochloride salts suitable for pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Reductive cyclization of hydroxybutyronitrile | 4-chloro-3-hydroxybutyronitrile | Raney Ni, H2, acid | Room temp, 4-12 hrs, reflux | 30-70 | Industrially scalable, optically active variants possible |

| Alkylation and reduction | Isobutyronitrile, halogenated ethanes | DIBAL-H, hydride reagents | Low temp, inert atmosphere | Moderate | Allows stereochemical control |

| Cyclization of amino alcohols | 1,4-amino alcohols or ketones | Acid/base catalysts, Mannich reagents | Variable | Variable | Broad scope, adaptable for substituted pyrrolidines |

| Protection and salt formation | Pyrrolidinol derivatives | Boc2O, MsCl, triethylamine, HCl | 0°C, inert atmosphere | High | For isolation of hydrochloride salt |

Q & A

Basic: What are the recommended synthetic routes for 2,2-Dimethyl-3-pyrrolidinol hydrochloride?

The synthesis of pyrrolidine derivatives often involves multi-step reactions with precise reagent control. For example, similar compounds like (2R,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride require stereoselective fluorination and subsequent hydrochlorination under inert atmospheres . Key steps include:

- Alkylation or cyclization of precursor amines using alkyl halides or epoxides.

- Acid-catalyzed ring closure to form the pyrrolidine backbone.

- Hydrochloride salt formation via HCl gas or concentrated HCl in anhydrous solvents.

Analytical validation using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is critical to confirm intermediate purity and final product structure .

Basic: What safety precautions are essential when handling this compound?

Safety protocols for pyrrolidine derivatives include:

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of HCl vapors released during salt formation .

- First-aid measures: Immediate rinsing with water for skin exposure and medical consultation for ingestion .

Refer to SDS guidelines for related compounds (e.g., 3,3-Dimethylpyrrolidine hydrochloride) for hazard classification and spill management .

Basic: How is this compound characterized analytically?

Standard characterization methods include:

- NMR spectroscopy: To confirm the presence of methyl groups (δ ~1.2–1.5 ppm) and pyrrolidine ring protons (δ ~2.5–3.5 ppm) .

- Mass spectrometry (MS): Molecular ion peaks matching the molecular weight (e.g., ~165.64 g/mol for similar compounds) .

- Melting point analysis: Compare observed values (e.g., 227°C for 1-Aminopyrrolidin-2-one hydrochloride) with literature data .

Advanced: How can researchers resolve contradictions in reported biological activities of 2,2-Dimethyl-3-pyrrolidinol derivatives?

Discrepancies in biological data may arise from:

- Stereochemical variability: Enantiomeric purity impacts receptor binding. Use chiral HPLC or X-ray crystallography to verify stereochemistry .

- Assay conditions: Variations in cell lines, pH, or solvent polarity (e.g., DMSO vs. aqueous buffers) affect activity. Standardize protocols using controls like dopamine hydrochloride for neuroactivity studies .

- Metabolic instability: Evaluate half-life in vitro using liver microsome assays to distinguish intrinsic activity from pharmacokinetic artifacts .

Advanced: What strategies optimize the yield of this compound in large-scale synthesis?

Yield optimization involves:

- Solvent selection: Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates for cyclization steps .

- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to improve regioselectivity .

- Temperature control: Gradual heating (e.g., 40–60°C) prevents side reactions like over-alkylation .

Monitor reaction progress via real-time FTIR or GC-MS to identify bottlenecks .

Advanced: How does this compound interact with biological targets?

Pyrrolidine derivatives exhibit diverse mechanisms:

- Enzyme inhibition: Methyl groups may sterically hinder active sites, as seen in analogs like methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride, which inhibits proteases .

- Receptor modulation: The pyrrolidine ring’s conformation influences binding to G-protein-coupled receptors (GPCRs), similar to dopamine hydrochloride’s interaction with adrenergic receptors .

- Cellular uptake studies: Use radiolabeled analogs (e.g., ³H or ¹⁴C) to quantify membrane permeability and intracellular accumulation .

Advanced: What computational methods predict the physicochemical properties of this compound?

Leverage tools like:

- Density Functional Theory (DFT): Calculate pKa, logP, and solubility using software (e.g., Gaussian or Schrödinger) .

- Molecular docking: Simulate interactions with targets like monoamine oxidases using AutoDock Vina .

- QSAR models: Corrogate structural features (e.g., Cl⁻ counterion effects) with bioavailability data from PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.